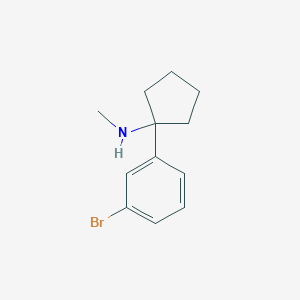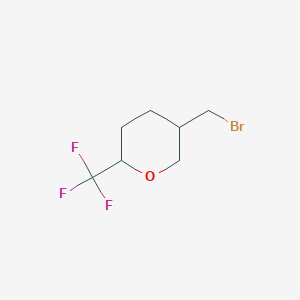
5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran: is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a tetrahydro-2H-pyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran typically involves the bromination of a suitable precursor compound. One common method involves the reaction of 2-(trifluoromethyl)tetrahydro-2H-pyran with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products:
- Substituted derivatives with various functional groups depending on the nucleophile used.
- Oxidized products with additional oxygen-containing functional groups.
- Reduced products with the bromomethyl group converted to a methyl group.
科学的研究の応用
Chemistry: 5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, while the bromomethyl group can serve as a reactive site for further functionalization.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran depends on its specific application and the target molecule it interacts with. In general, the bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to modify target molecules by introducing new functional groups. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules.
Electronic Effects: The trifluoromethyl group can stabilize reaction intermediates and transition states, facilitating various chemical transformations.
類似化合物との比較
4-Bromo-4-(trifluoromethyl)oxane: This compound shares a similar structure with 5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran but differs in the position of the bromomethyl group.
2-(Bromomethyl)-2-(trifluoromethyl)tetrahydrofuran: Another structurally related compound with a tetrahydrofuran ring instead of a tetrahydro-2H-pyran ring.
Uniqueness: this compound is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the tetrahydro-2H-pyran ring. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C7H10BrF3O |
|---|---|
分子量 |
247.05 g/mol |
IUPAC名 |
5-(bromomethyl)-2-(trifluoromethyl)oxane |
InChI |
InChI=1S/C7H10BrF3O/c8-3-5-1-2-6(12-4-5)7(9,10)11/h5-6H,1-4H2 |
InChIキー |
HTXIQWJPCXKTRY-UHFFFAOYSA-N |
正規SMILES |
C1CC(OCC1CBr)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


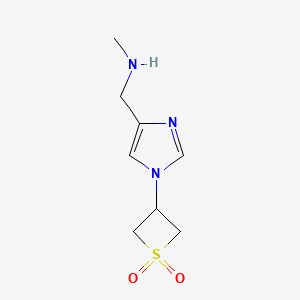
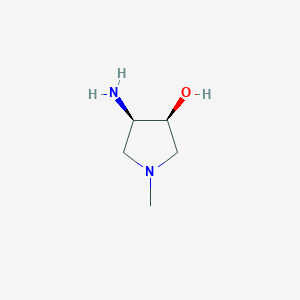
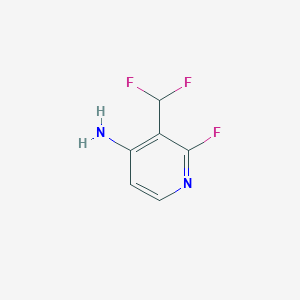
![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)
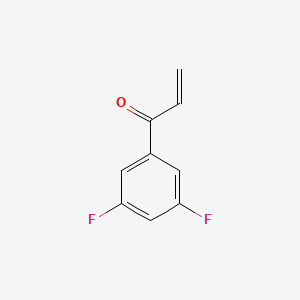
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
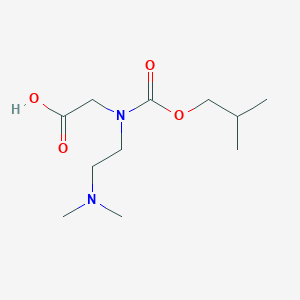
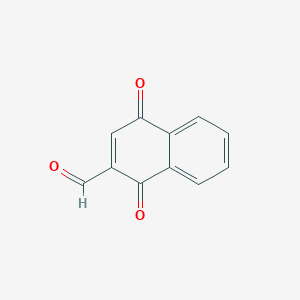
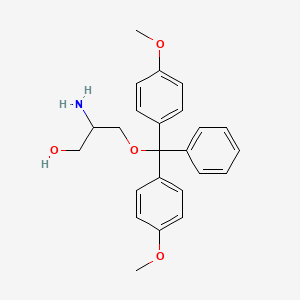


![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
